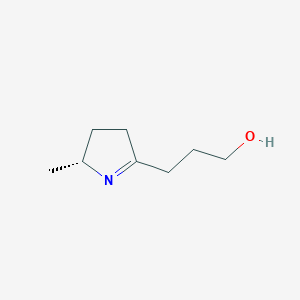
2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®-: is a heterocyclic organic compound with the molecular formula C8H15NO . This compound is a derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a propanol group at the 5-position and a methyl group at the 2-position, with the ®-configuration indicating its stereochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines to form pyrroles. For this specific compound, a suitable 1,4-dicarbonyl precursor can be used along with appropriate reagents to introduce the propanol and methyl groups.
Hantzsch Synthesis: This method involves the reaction of α-haloketones with β-dicarbonyl compounds in the presence of ammonia. The reaction proceeds through the formation of a vinylamine intermediate, which then cyclizes to form the pyrrole ring.
Knorr Synthesis: This method involves the reaction of β-ketoesters with α-aminoketones. The β-ketoester can be replaced with a β-diketone for better yields. The reaction proceeds through the formation of an aminoketone intermediate, which then cyclizes to form the pyrrole ring.
Industrial Production Methods
Industrial production of 2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- typically involves the optimization of the above synthetic routes to achieve high yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrrole ring or the propanol group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen atom or the carbon atoms of the pyrrole ring. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrrole derivatives, alcohols.
Substitution: Alkylated, acylated, and sulfonylated pyrrole derivatives.
科学研究应用
2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a five-membered ring containing one nitrogen atom.
N-Methylpyrrole: A derivative of pyrrole with a methyl group attached to the nitrogen atom.
2,5-Dimethylpyrrole: A derivative of pyrrole with methyl groups attached to the 2 and 5 positions.
Uniqueness
2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- is unique due to the presence of the propanol group at the 5-position and the ®-configuration, which imparts specific stereochemical properties
属性
CAS 编号 |
138722-97-1 |
|---|---|
分子式 |
C8H15NO |
分子量 |
141.21 g/mol |
IUPAC 名称 |
3-[(2R)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]propan-1-ol |
InChI |
InChI=1S/C8H15NO/c1-7-4-5-8(9-7)3-2-6-10/h7,10H,2-6H2,1H3/t7-/m1/s1 |
InChI 键 |
MKLPFCJZNYALCD-SSDOTTSWSA-N |
手性 SMILES |
C[C@@H]1CCC(=N1)CCCO |
规范 SMILES |
CC1CCC(=N1)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)

![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
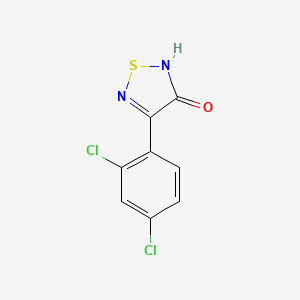

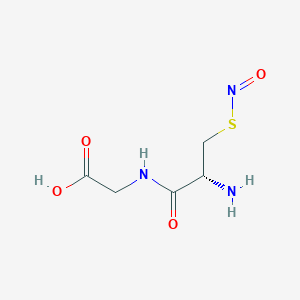
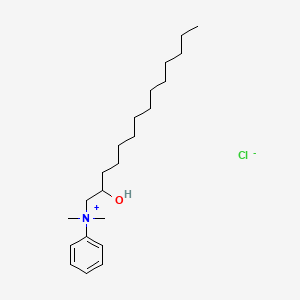
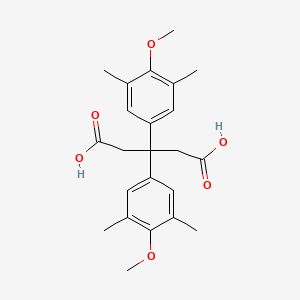
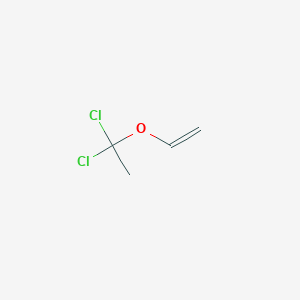
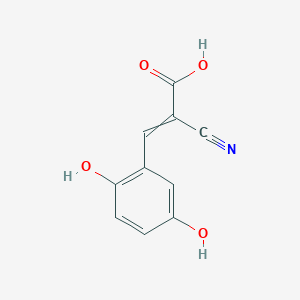
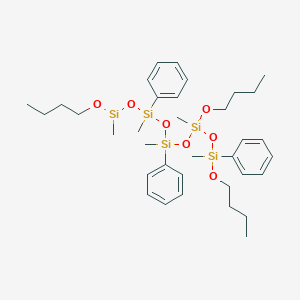
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)

